molecular formula C10H9N3 B14090935 5-Amino-1-methylindole-3-carbonitrile

5-Amino-1-methylindole-3-carbonitrile

Cat. No.: B14090935
M. Wt: 171.20 g/mol
InChI Key: IVKMZHAPKSGVMF-UHFFFAOYSA-N
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Description

5-Amino-1-methylindole-3-carbonitrile is a high-value, multifunctional chemical intermediate designed for advanced research and development. Its structure incorporates three key modifiable sites: a protected 5-amino group, a sterically defined 1-methyl group, and an electron-withdrawing 3-cyano group. This unique combination makes it an exceptionally versatile scaffold for constructing complex nitrogen-containing heterocycles, which are pivotal in medicinal chemistry and materials science . In pharmaceutical research, this compound serves as a critical precursor in the design and synthesis of novel bioactive molecules. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The presence of the amino group at the 5-position is particularly valuable, as it allows for the creation of hydrogen bonds with target proteins, a key interaction for enhancing binding affinity and selectivity . Researchers can utilize this compound to develop potential therapeutic agents targeting a wide range of diseases, including cancer, neurological disorders, and metabolic conditions . For synthetic chemists, this compound is an ideal substrate for multicomponent reactions (MCRs) and cyclization strategies. The electron-deficient carbon at the 3-position, activated by the nitrile group, is susceptible to nucleophilic attack, facilitating the formation of fused and polycyclic heterocyclic systems like pyrazoles and pyrimidines . Its application in green chemistry approaches, such as nanocatalyst-mediated or mechanochemical syntheses, can lead to efficient and sustainable routes to complex molecular architectures . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-amino-1-methylindole-3-carbonitrile

InChI

InChI=1S/C10H9N3/c1-13-6-7(5-11)9-4-8(12)2-3-10(9)13/h2-4,6H,12H2,1H3

InChI Key

IVKMZHAPKSGVMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)C#N

Origin of Product

United States

Preparation Methods

Cyano Group Introduction at C3 Position

The incorporation of the cyano group at the indole C3 position is a critical first step. A widely cited approach involves the condensation of indole derivatives with cyanoacetic acid under anhydrous conditions. For instance, 3-cyanoacetyl indole can be synthesized via refluxing indole with cyanoacetic acid in acetic anhydride, achieving yields exceeding 85%. This method leverages the electron-withdrawing nature of the acetyl group to facilitate nucleophilic substitution at C3.

Key Reaction Conditions :

  • Solvent : Acetic anhydride (neat)
  • Temperature : 120°C, reflux
  • Time : 30–60 minutes
  • Yield : 85–90%

The cyano group’s electronic effects enhance reactivity at adjacent positions, enabling subsequent functionalization.

Methylation at N1 Position

N1-methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. For example, treating 5-aminoindole-3-carbonitrile with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the methyl group with minimal byproduct formation.

Optimization Insights :

  • Base Selection : Potassium carbonate (K₂CO₃) outperforms triethylamine in minimizing O-methylation side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing the transition state.

Amination at C5 Position

Introducing the amino group at C5 requires careful control to avoid over-functionalization. A two-step nitration-reduction sequence is commonly employed:

  • Nitration : Treating 1-methylindole-3-carbonitrile with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the C5 position, yielding 5-nitro-1-methylindole-3-carbonitrile.
  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, achieving >90% conversion.

Alternative Route : Direct amination via Ullmann-type coupling with ammonia under copper catalysis has been reported but suffers from lower yields (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. For example, substituting DMF with ethanol in methylation steps reduces yields by 20–30% due to decreased solubility of intermediates. Temperature gradients during nitration (maintained at 0–5°C) prevent polysubstitution, which occurs above 10°C.

Catalysts and Additives

Recent advances highlight the role of organocatalysts in improving selectivity:

  • Vitamin B1 (Thiamine) : Enhances four-component reactions by stabilizing imine intermediates, reducing reaction times by 40%.
  • Cetyltrimethylammonium Bromide (CTAB) : Micellar conditions in aqueous media improve mass transfer during amination, boosting yields to 94%.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors over batch processes to enhance heat transfer and reduce hazardous intermediate accumulation. Key parameters include:

  • Residence Time : 10–15 minutes for cyanoacetylation steps.
  • Catalyst Recycling : Pd/C recovery rates exceed 95% via microfiltration membranes.

Comparative Analysis of Methodologies

Parameter Cyanoacetylation Nitration-Reduction Direct Amination
Yield 85–90% 75–80% 50–60%
Reaction Time 0.5–1 h 6–8 h 12–24 h
Byproducts <5% 10–15% 20–30%
Scalability High Moderate Low

Challenges and Contradictions in Synthesis

Discrepancies in reported yields often stem from:

  • Moisture Sensitivity : Trace water deactivates Pd/C catalysts, necessitating anhydrous conditions via Schlenk techniques.
  • Polymorphism : Crystal forms of intermediates vary with anti-solvents (e.g., hexane vs. ether), complicating purification.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methylindole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-3-alkylamines .

Mechanism of Action

The mechanism of action of 5-Amino-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogs and Key Attributes

The table below compares 5-Amino-1-methylindole-3-carbonitrile with structurally related indole and heterocyclic carbonitriles:

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups Applications/Notes References
This compound 139347-83-4 C₁₀H₉N₃ 1-Me, 3-CN, 5-NH₂ Amino, cyano, methyl Pharmaceutical intermediates
5-Amino-1H-indole-3-carbonitrile 101831-71-4 C₉H₇N₃ 3-CN, 5-NH₂ (no methyl) Amino, cyano Precursor for fluorescent probes
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride 1956325-52-2 C₁₀H₁₀N₃·HCl 3-CN, 5-Me, 7-NH₂ Amino, cyano, methyl (salt) Experimental intermediate
4-Amino-1H-indole-6-carbonitrile 15861-24-2 C₉H₇N₃ 4-NH₂, 6-CN Amino, cyano Unspecified research applications
5-Cyanoindole (Indole-3-carbonitrile) 487-89-8 C₉H₆N₂ 3-CN Cyano Organic synthesis building block
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile - C₈H₁₀BrN₅O 1-(2-bromopropanoyl), 3-Me, 4-CN, 5-NH₂ Cyano, amino, bromoacyl Synthetic intermediate (61.76% yield)

Key Differences and Research Findings

Electronic and Steric Effects
  • Methyl Substitution: The 1-methyl group in this compound introduces steric hindrance compared to unmethylated analogs like 5-Amino-1H-indole-3-carbonitrile (CAS 101831-83-4). This may reduce reactivity in electrophilic substitution reactions but improve stability against enzymatic degradation .

Commercial and Practical Considerations

  • Availability: The target compound is less commercially accessible (1 supplier) compared to simpler analogs like 5-Cyanoindole (multiple suppliers) .
  • Cost : Pricing for indolecarbonitriles varies significantly; for example, Indole-3-carboxaldehyde (CAS 487-89-8) costs ~¥7,500/25g, whereas methylated or aminated derivatives are likely more expensive due to complex synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-1-methylindole-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyano substitution at the indole C3 position followed by methylation and amination. For example, analogous compounds (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile) are synthesized via condensation of aromatic amines with cyanoacetate derivatives under acidic or basic conditions . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can improve yields by 15–20%. Monitoring intermediates via TLC or HPLC is critical to minimize side products .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H NMR is used to confirm the methyl group at N1 (singlet at δ 3.8–4.0 ppm) and the cyano group (no proton signal). For amino groups, 2D NMR (e.g., HSQC) distinguishes NH₂ protons from solvent artifacts. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides precise molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₃) and fragments, aiding in structural validation .

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

  • Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with hexane or ether as anti-solvent can induce nucleation. SHELXT (via SHELX-90) is recommended for solving crystal structures, leveraging direct methods for phase determination .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., cyano) at C3 deactivate the indole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr) at C5. Computational studies (DFT) using Gaussian 16 can model charge distribution to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows higher yields when C5 is brominated .

Q. What are the challenges in interpreting X-ray diffraction data for this compound derivatives with disordered solvent molecules?

  • Methodological Answer : Disordered solvent (e.g., DMF or water) in crystal lattices complicates refinement. Using SQUEEZE in PLATON to model diffuse electron density or applying TWIN laws in SHELXL for twinned crystals improves R-factors. For high-resolution data (<1.0 Å), Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. How can conflicting bioactivity data for this compound analogs be reconciled across studies?

  • Methodological Answer : Variations in assay conditions (e.g., cell line viability tests vs. enzyme inhibition) often explain discrepancies. Meta-analysis of IC₅₀ values using standardized protocols (e.g., NIH/NCATS guidelines) and molecular docking (AutoDock Vina) to compare binding modes across analogs can identify key pharmacophores. For example, methyl groups at N1 may enhance membrane permeability but reduce target affinity .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the amination step in this compound synthesis?

  • Methodological Answer : Discrepancies arise from competing pathways: (1) Over-amination leads to di-substituted byproducts under prolonged reaction times, and (2) residual moisture deactivates catalysts like Pd/C. Controlled experiments with in situ IR monitoring of NH₂ formation and strict anhydrous conditions (e.g., Schlenk line) improve reproducibility. Statistical DOE (Design of Experiments) identifies optimal parameters (e.g., 24 h, 60°C) .

Q. How should researchers address inconsistent crystallographic data for this compound polymorphs?

  • Methodological Answer : Polymorphs may form due to solvent-mediated phase transitions. Powder XRD paired with DSC (melting point analysis) distinguishes forms. For structure refinement, merging datasets from multiple crystals or using synchrotron radiation (e.g., at 0.7 Å wavelength) enhances resolution. SHELXL’s RIGU restraint stabilizes disordered regions .

Methodological Tables

Parameter Synthetic Optimization Crystallography
Key TechniqueHRMS for intermediate tracking SHELXT for phase solution
Critical VariableSolvent polarity (DMF > ethanol) Anti-solvent choice (hexane vs. ether)
Error MitigationAnhydrous conditions via molecular sieves SQUEEZE for disordered solvent

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